molecular formula C19H19FN2O B3918909 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide

3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide

Cat. No. B3918909
M. Wt: 310.4 g/mol
InChI Key: RUYDJLLTCBVKLK-UHFFFAOYSA-N
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Description

3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide, also known as L-type calcium channel blocker, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel drugs.

Scientific Research Applications

3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a calcium channel blocker. The compound has been found to block 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide calcium channels, which are involved in the regulation of various physiological processes, such as muscle contraction, neurotransmitter release, and gene expression.

Mechanism of Action

The mechanism of action of 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide involves the inhibition of 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide calcium channels. The compound binds to the channel and prevents the influx of calcium ions into the cell. This leads to a decrease in intracellular calcium concentration, which in turn, reduces muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide are dependent on the specific biological system being studied. In general, the compound has been found to reduce muscle contraction, decrease neurotransmitter release, and inhibit gene expression. These effects make it a potential candidate for the treatment of various diseases, such as hypertension, angina, and arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide is its specificity for 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide calcium channels. This makes it a useful tool for studying the physiological and biochemical functions of these channels. However, the compound has some limitations in lab experiments. For example, it may have off-target effects on other calcium channels, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain experimental conditions, which can affect its efficacy.

Future Directions

There are several future directions for research on 3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide. One area of interest is the development of novel drugs based on the compound's pharmacological properties. Researchers may also investigate the potential of the compound as a therapeutic agent for various diseases, such as cardiovascular diseases, neurological disorders, and cancer. Additionally, further studies may explore the compound's effects on other biological systems, such as the immune system and endocrine system.

properties

IUPAC Name

3-(3,6-dihydro-2H-pyridin-1-ylmethyl)-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c20-17-8-5-9-18(13-17)21-19(23)16-7-4-6-15(12-16)14-22-10-2-1-3-11-22/h1-2,4-9,12-13H,3,10-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYDJLLTCBVKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CC2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-dihydropyridin-1(2H)-ylmethyl)-N-(3-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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